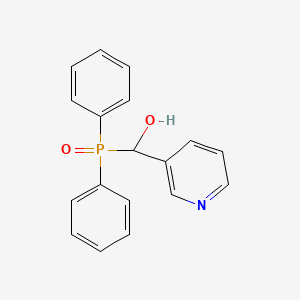

(Diphenylphosphoryl)(pyridin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Diphenylphosphoryl)(pyridin-3-yl)methanol” is a chemical compound with the molecular formula C18H16NO2P . It has an average mass of 309.299 Da and a monoisotopic mass of 309.091858 Da .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Raman spectroscopy and surface-enhanced Raman scattering (SERS) techniques . The results imply that the most stable structure of the investigated molecules is a dimer created by two intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied using SERS . The study demonstrated that the -Pyr and -Pyr show the same mode of adsorption, whereas the adsorption process of the -Pyr isomer differs in this regard that pyridine assists in the interaction with the gold surface .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using Raman spectroscopy and SERS . The studies revealed changes in the wavenumber, broadness, and enhancement between the corresponding Raman and SERS bands .Wissenschaftliche Forschungsanwendungen

Surface Enhanced Raman Scattering (SERS) Studies

(Diphenylphosphoryl)(pyridin-3-yl)methanol has been investigated in surface enhanced Raman scattering (SERS) studies. Pięta et al. (2015) used SERS and generalized two-dimensional correlation analysis to characterize isomers of pyridine-α-hydroxymethyl biphenyl phosphine oxide, including this compound. These compounds were examined on different metal surfaces (Ag, Au, Cu) under varying electrode potentials. The study revealed insights into the molecular arrangement changes based on the metal surface and applied electrode potential (Pięta et al., 2015).

Analyzing Molecular Adsorption on Metal Surfaces

Another study by Pięta et al. (2014) explored the adsorption of isomers of (diphenylphosphoryl)(pyridin-yl)methanol on gold nanocolloids. The SERS spectra of these compounds provided information on the orientation of the molecules when adsorbed onto colloidal gold surfaces, helping to understand their interaction and arrangement (Pięta et al., 2014).

Investigation into Molecular Geometry and Vibrational Frequencies

Research by Proniewicz et al. (2014) combined Raman spectroscopy, SERS, and density functional theory to study isomers of pyridine-α-hydroxymethyl biphenyl phosphine oxide, including this compound. This comprehensive analysis provided detailed insights into the molecular geometries and vibrational frequencies of these compounds (Proniewicz et al., 2014).

Applications in Organometallic Chemistry

In the field of organometallic chemistry, this compound is used as a ligand in various metal complexes. Kermagoret and Braunstein (2008) reported the synthesis of mono- and dinuclear nickel complexes with ligands derived from this compound. These complexes were explored for their potential in catalytic applications, particularly in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Catalytic Applications and Luminescence Response

Li et al. (2011) examined the catalytic and luminescent properties of a copper(I) complex involving this compound. They observed a significant change in the luminescence of the complex when exposed to methanol, indicating potential applications in catalysis and sensor technologies (Li et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

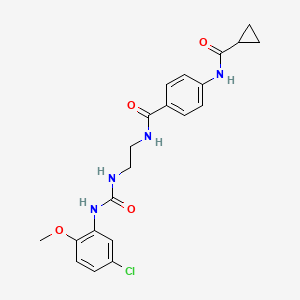

Future research could focus on the synthesis of “(Diphenylphosphoryl)(pyridin-3-yl)methanol” and its derivatives, as well as their potential applications. For instance, a study on similar pyridin-3-yl derivatives suggests potential applications in anticancer treatments . Additionally, the use of nanocatalysts in the synthesis of these compounds could be explored .

Eigenschaften

IUPAC Name |

diphenylphosphoryl(pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NO2P/c20-18(15-8-7-13-19-14-15)22(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYWXQPLJLKIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)

![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)

![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)